Nickel Alizarinate
CAS No.: 388570-91-0
Cat. No.: VC11713833
Molecular Formula: C14H6NiO4
Molecular Weight: 296.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 388570-91-0 |
|---|---|
| Molecular Formula | C14H6NiO4 |
| Molecular Weight | 296.89 g/mol |
| IUPAC Name | 9,10-dioxoanthracene-1,2-diolate;nickel(2+) |
| Standard InChI | InChI=1S/C14H8O4.Ni/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16;/h1-6,15,18H;/q;+2/p-2 |
| Standard InChI Key | ONLUDXCULIUXSH-UHFFFAOYSA-L |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)[O-])[O-].[Ni+2] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)[O-])[O-].[Ni+2] |
Introduction
Chemical Identity and Structural Features
Nickel alizarinate is formally identified as 9,10-dioxoanthracene-1,2-diolate; nickel(2+). Its molecular formula is C₁₄H₆NiO₄, with a molecular weight of 296.89 g/mol. The compound’s structure involves a nickel(II) center coordinated to the deprotonated hydroxyl groups of alizarin, a dihydroxyanthraquinone derivative.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 9,10-dioxoanthracene-1,2-diolate; nickel(2+) |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)[O-])[O-].[Ni+2] |
| InChI Key | ONLUDXCULIUXSH-UHFFFAOYSA-L |
| PubChem CID | 17999326 |
The coordination geometry of nickel in this complex is likely octahedral or square planar, depending on the ligand field strength. Alizarin’s two hydroxyl groups and two carbonyl oxygen atoms participate in bonding, creating a stable chelate structure .
Synthesis and Characterization
Nickel alizarinate is synthesized by reacting nickel salts (e.g., NiCl₂ or NiSO₄) with alizarin under controlled pH conditions. The process typically involves:
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Deprotonation of alizarin in a basic medium to form the dianionic ligand.
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Coordination with Ni²⁺ ions, leading to the displacement of counterions (e.g., Cl⁻ or SO₄²⁻).
Table 2: Synthetic Conditions
| Parameter | Typical Range |
|---|---|
| Solvent | Water or ethanol/water mixtures |
| pH | 8–10 |
| Temperature | 60–80°C |
| Reaction Time | 2–4 hours |
Characterization methods include:
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Infrared (IR) Spectroscopy: Confirms ligand coordination via shifts in C=O (1650–1600 cm⁻¹) and C–O (1300–1250 cm⁻¹) stretches .
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UV-Vis Spectroscopy: Exhibits absorption bands at 450–550 nm due to ligand-to-metal charge transfer transitions.
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¹H NMR: Alizarin’s aromatic protons show downfield shifts upon complexation .
Physicochemical Properties
Nickel alizarinate is a solid at room temperature, though its exact melting point and solubility data remain underexplored. Key inferred properties include:
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Solubility: Limited solubility in polar solvents (e.g., water, DMSO) due to its ionic lattice structure.
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Stability: Resists thermal decomposition below 200°C, as observed in analogous metal-alizarin complexes .
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Magnetic Properties: Paramagnetic behavior expected for high-spin Ni(II) complexes.
Applications and Research Findings
Materials Science
Nickel alizarinate’s rigid aromatic structure and metal center make it a candidate for:
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Semiconductor materials: Charge-transfer complexes may exhibit photoconductive properties.
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Coordination polymers: Potential building blocks for metal-organic frameworks (MOFs).
Biochemistry
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Histological staining: Alizarin derivatives are historically used to detect calcium deposits, though nickel variants may offer new staining modalities.
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Enzyme inhibition: Metal-anthraquinone complexes often show bioactivity, warranting studies on nickel alizarinate’s interaction with biomolecules.
Catalysis
While direct evidence is limited, nickel’s catalytic versatility suggests possible roles in:
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Cross-coupling reactions: Analogous to Ni(0)/Ni(II) systems in organic synthesis .
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Redox catalysis: Leveraging Ni²⁺/Ni³⁺ transitions for oxidation processes.
Future Directions
Research gaps include:
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Thermal stability profiling: TGA/DSC studies to delineate decomposition pathways.
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Electrochemical analysis: Cyclic voltammetry to redox behavior.
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Biological assays: Toxicity and bioactivity screening in cell models.
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